

A Comparative Spectroscopic Guide to 4-Hydroxy-2-iodobenzaldehyde and Its Isomers

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Compound of Interest

Compound Name: 4-Hydroxy-2-iodobenzaldehyde

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A detailed analysis of the spectroscopic signatures of iodinated hydroxybenzaldehydes is crucial for researchers in drug discovery and organic synthesis. The precise substitution pattern of functional groups on the benzaldehyde scaffold significantly influences the molecule's electronic environment, which is reflected in its spectral properties. This guide provides a comparative overview of the spectroscopic data for **4-hydroxy-2-iodobenzaldehyde** and its key isomers, offering a valuable resource for compound identification and characterization.

This publication presents a comprehensive comparison of **4-hydroxy-2-iodobenzaldehyde** and its structural isomers, primarily 3-iodo-4-hydroxybenzaldehyde and 2-hydroxy-5-iodobenzaldehyde. By examining their ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we aim to provide a clear framework for distinguishing these closely related compounds. The subtle shifts in spectral data due to the varied placement of the iodo and hydroxyl groups are highlighted in the comparative tables below.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **4-hydroxy-2-iodobenzaldehyde** and its selected derivatives. These values have been compiled from various sources and provide a basis for comparison.

4-Hydroxy-2-iodobenzaldehyde

Spectroscopic Technique	Data
^1H NMR (CDCl_3 , 400 MHz)	δ 9.81 (s, 1H), 8.22 (s, 1H), 7.80 (d, $J=6.8$ Hz, 1H), 7.12 (d, $J=8.3$ Hz, 1H), 5.84 (s, 1H)[1]
^{13}C NMR	Data not readily available in compiled sources.
IR Spectroscopy (Vapor Phase)	Characteristic peaks can be computationally predicted but experimental data is sparse in readily available literature.[2]
Mass Spectrometry (MALDI)	m/z 248.238 ($\text{M}+\text{H}^+$)[1]
Melting Point	157-160 $^{\circ}\text{C}$

3-Iodo-4-hydroxybenzaldehyde

Spectroscopic Technique	Data
^1H NMR (CD_3COCD_3 , 300 MHz)	δ 9.94 (s, 1H), 9.67 (s, 1H), 8.00 (d, $J=8.0$ Hz, 1H), 7.41 (d, $J=1.8$ Hz, 1H), 7.20 (dd, $J_1=8.0$ Hz, $J_2=1.8$ Hz, 1H)[3]
^{13}C NMR (CD_3COCD_3 , 75 MHz)	δ 193.2 (CHO), 159.2 (C-3), 142.1 (C-5), 140.2 (C-1), 124.5 (C-6), 115.3 (C-2), 94.0 (C-4)[3]
IR Spectroscopy	Specific data not readily available in compiled sources.
Mass Spectrometry (EI)	Data available in comprehensive databases like PubChem.[2]
Melting Point	113 $^{\circ}\text{C}$ [4]

2-Hydroxy-5-iodobenzaldehyde

Spectroscopic Technique	Data
^1H NMR	Data not readily available in compiled sources.
^{13}C NMR	Data not readily available in compiled sources.
IR Spectroscopy	Data not readily available in compiled sources.
Mass Spectrometry (GC-MS)	Fragmentation patterns are available in spectral databases. [5]
Melting Point	Data not readily available in compiled sources.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **4-hydroxy-2-iodobenzaldehyde** derivatives. These protocols are based on standard laboratory practices and can be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the benzaldehyde derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or acetone-d_6).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Spectroscopy:

- Instrument: 300-500 MHz NMR Spectrometer.
- Parameters:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-5 seconds.

- Spectral width: -2 to 12 ppm.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm or residual solvent peaks.

¹³C NMR Spectroscopy:

- Instrument: 75-125 MHz NMR Spectrometer.
- Parameters:
 - Pulse sequence: Proton-decoupled pulse-acquire.
 - Number of scans: 1024 or more to achieve adequate signal-to-noise.
 - Relaxation delay: 2 seconds.
 - Spectral width: 0 to 220 ppm.
 - Reference: Solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar.
- Press the mixture into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer.
- Parameters:
 - Spectral range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.

- Number of scans: 16-32.
- Background: A spectrum of the pure KBr pellet is recorded as the background and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Preparation (for GC-MS):

- Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Data Acquisition (GC-MS with Electron Ionization):

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
- GC Conditions:
 - Column: A non-polar capillary column (e.g., DB-5ms).
 - Injector temperature: 250 °C.
 - Oven program: Start at a suitable initial temperature (e.g., 50 °C), then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
 - Carrier gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization mode: Electron Ionization (EI) at 70 eV.
 - Mass range: Scan from m/z 40 to 400.
 - Ion source temperature: 230 °C.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

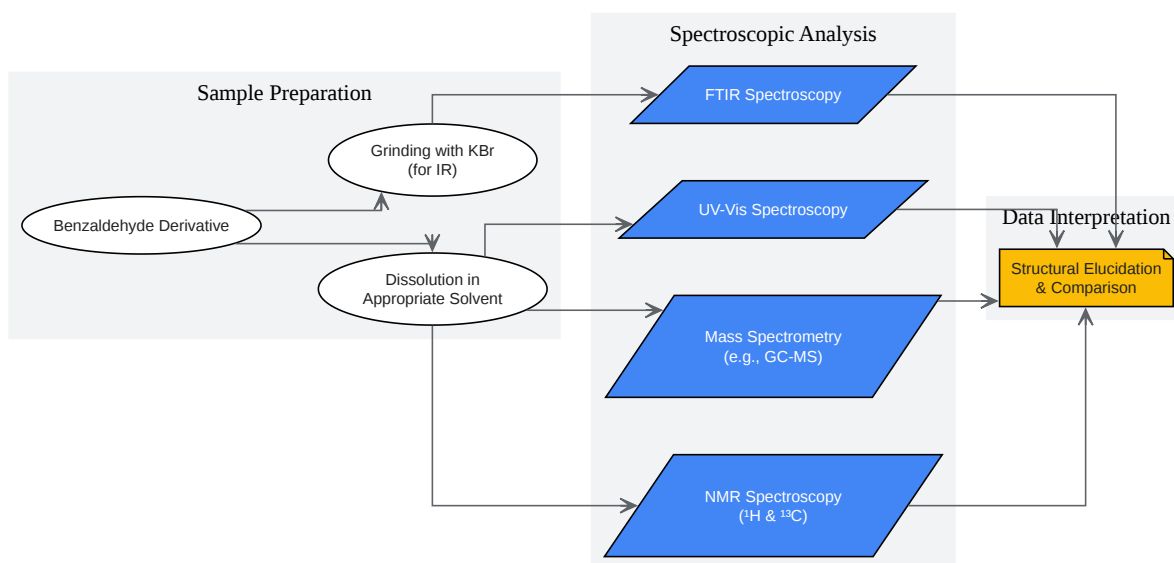
- Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to obtain an absorbance reading in the range of 0.1 to 1.0.

Data Acquisition:

- Instrument: UV-Vis Spectrophotometer.
- Parameters:
 - Wavelength range: 200-400 nm.
 - Blank: Use the pure solvent as a blank to zero the absorbance.
 - Cuvette: Use a 1 cm path length quartz cuvette.

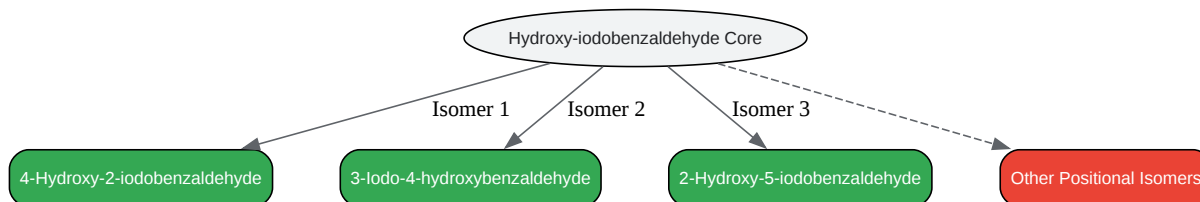
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the structural relationship between the discussed isomers.



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Caption: General workflow for the spectroscopic analysis of benzaldehyde derivatives.



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Caption: Structural relationship of the discussed hydroxy-iodobenzaldehyde isomers.

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